molecular formula C15H18N2O B5707230 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole

5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B5707230
M. Wt: 242.32 g/mol
InChI Key: WFSSMVAEBISWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole is an organic compound that belongs to the family of oxadiazoles. It is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in its structure. The compound is known for its diverse range of applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, studies have shown that the compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and cancer progression. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, the compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole in lab experiments is its diverse range of applications in various scientific fields. The compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using the compound is its low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole. One potential direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another direction is the investigation of the compound's potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, the compound's potential use in the development of OLEDs and OPV devices could be further explored. Finally, the compound's anti-inflammatory and anti-cancer activities could be further studied to elucidate its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole is a versatile compound that has a diverse range of applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound could lead to the development of new synthetic methods, the elucidation of its mechanism of action, and the discovery of new therapeutic applications.

Synthesis Methods

The synthesis of 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole can be achieved through several methods. One of the most common methods involves the reaction of cyclohexylmethylhydrazine and phenylacetic acid with thionyl chloride. The resulting intermediate is then reacted with potassium hydroxide and carbon disulfide to yield 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole. Other methods include the reaction of hydrazine derivatives with carboxylic acids or their derivatives and the reaction of amides with nitrous acid.

Scientific Research Applications

5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole has been extensively studied for its various applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes. In addition, 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

properties

IUPAC Name

5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-3-7-12(8-4-1)11-14-16-15(17-18-14)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSSMVAEBISWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole

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